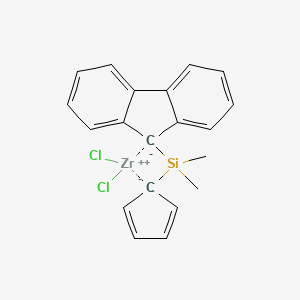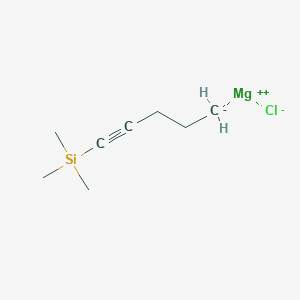![molecular formula C15H19NO2 B6289418 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 108842-33-7](/img/structure/B6289418.png)
8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a chemical compound that belongs to the family of tropane alkaloids.
Mecanismo De Acción
Target of Action
The compound 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neuronal nicotinic acetylcholine receptors .
Mode of Action
Tropane alkaloids are known to bind to their targets and modulate their activity, leading to various physiological effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of neuronal nicotinic acetylcholine receptors can influence neurotransmission, affecting processes such as mood, appetite, and sleep .
Result of Action
The compound has shown significant activity against certain nematodes, such as root-knot nematodes (M. incognita), with inhibition activities of 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively . This suggests that the compound may have potential applications as a nematicide.
Métodos De Preparación
The synthesis of 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity .
Análisis De Reacciones Químicas
8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms, altering the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has a wide range of scientific research applications:
Comparación Con Compuestos Similares
8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:
Tropinone: Another tropane alkaloid with a similar bicyclic structure.
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine: A related compound with different substituents.
3-(4-Methoxyphenyl)-8-(6-methyl-2-phenyl-4-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol: A compound with a similar core structure but additional functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Propiedades
IUPAC Name |
8-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15-6-2-11(3-7-15)10-16-12-4-5-13(16)9-14(17)8-12/h2-3,6-7,12-13H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQCJRMAGRVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)


![4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)



![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)
![Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate](/img/structure/B6289429.png)
![[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6289437.png)

